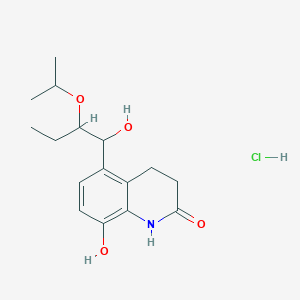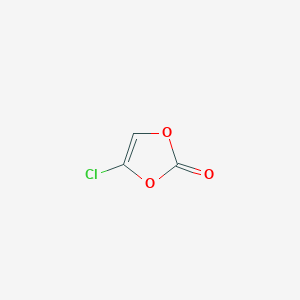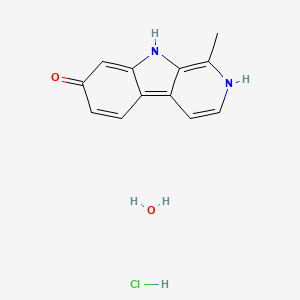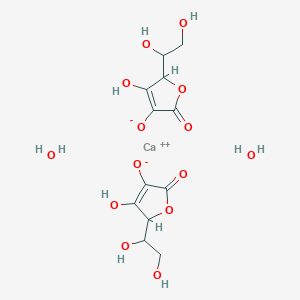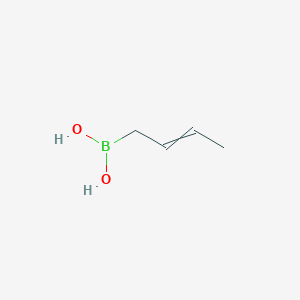
Crotylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-But-2-en-1-ylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-But-2-en-1-ylboronic acid typically involves the hydroboration of but-2-yne followed by oxidation. One common method is the use of diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF) to add across the triple bond of but-2-yne, forming a boron-containing intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield (Z)-But-2-en-1-ylboronic acid.
Industrial Production Methods: Industrial production of (Z)-But-2-en-1-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (Z)-But-2-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Corresponding alcohols or aldehydes.
Reduction: Alkanes or other reduced products.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Chemistry: (Z)-But-2-en-1-ylboronic acid is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are used as enzyme inhibitors. (Z)-But-2-en-1-ylboronic acid can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine: Boronic acids, including (Z)-But-2-en-1-ylboronic acid, are explored for their potential in drug development. They can act as proteasome inhibitors, which are useful in treating certain cancers.
Industry: In the industrial sector, (Z)-But-2-en-1-ylboronic acid is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its ability to form stable complexes with diols makes it useful in the development of sensors and separation technologies.
Mechanism of Action
The mechanism of action of (Z)-But-2-en-1-ylboronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, such as serine or threonine, forming a tetrahedral boronate complex. This interaction disrupts the enzyme’s normal function, leading to inhibition.
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Compared to other boronic acids, (Z)-But-2-en-1-ylboronic acid has a unique (Z)-configuration, which can influence its reactivity and interactions. This configuration can lead to different stereochemical outcomes in reactions, making it valuable in stereoselective synthesis. Additionally, its ability to form stable complexes with diols distinguishes it from other boronic acids, enhancing its utility in sensing and separation applications.
Properties
IUPAC Name |
but-2-enylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSKGWZJVNAIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
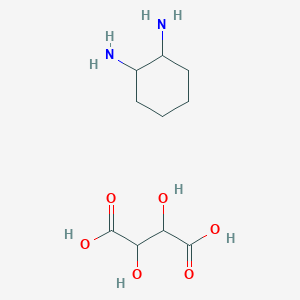
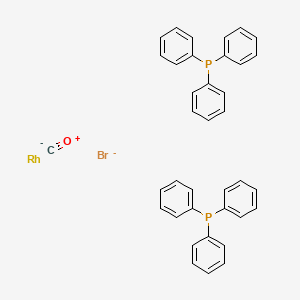

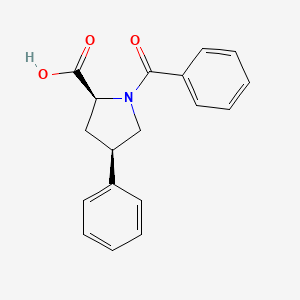

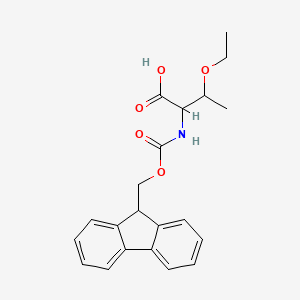
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
